molecular formula C2H2N4O2S B2687233 5-nitro-1,3,4-Thiadiazol-2-amine CAS No. 26907-62-0

5-nitro-1,3,4-Thiadiazol-2-amine

Cat. No.: B2687233
CAS No.: 26907-62-0
M. Wt: 146.12
InChI Key: QBKYONKMFRVSDY-UHFFFAOYSA-N
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Description

5-nitro-1,3,4-Thiadiazol-2-amine is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitro group at the 5-position and the amine group at the 2-position of the thiadiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1,3,4-Thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .

Another approach involves the reaction of carboxylic acids with thiosemicarbazide in the presence of polyphosphoric ester (PPE). This method includes steps such as salt formation, dehydration, and cyclodehydration to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,3,4-Thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which exhibit different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-1,3,4-Thiadiazol-2-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its significant biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-nitro-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2S/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKYONKMFRVSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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